molecular formula C26H22N2O2 B11520829 N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide

N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide

Cat. No.: B11520829
M. Wt: 394.5 g/mol
InChI Key: VFRJEUPRAWSPSP-UHFFFAOYSA-N
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Description

N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE is a complex organic compound that features a quinoline moiety and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Benzamide Formation: The benzamide structure can be formed by reacting 4-(2,4,6-trimethylbenzoyl)benzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Coupling Reaction: The final step involves coupling the quinoline moiety with the benzamide structure, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE can undergo various types of chemical reactions:

    Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzamide structure can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(QUINOLIN-3-YL)BENZAMIDE: Lacks the 2,4,6-trimethylbenzoyl group, resulting in different chemical properties and applications.

    4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE: Lacks the quinoline moiety, affecting its interaction with biological targets.

Uniqueness

N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-quinolin-3-yl-4-(2,4,6-trimethylbenzoyl)benzamide

InChI

InChI=1S/C26H22N2O2/c1-16-12-17(2)24(18(3)13-16)25(29)19-8-10-20(11-9-19)26(30)28-22-14-21-6-4-5-7-23(21)27-15-22/h4-15H,1-3H3,(H,28,30)

InChI Key

VFRJEUPRAWSPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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